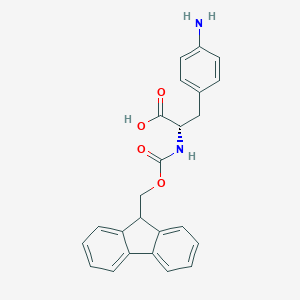

Fmoc-4-Amino-L-phenylalanine

Overview

Description

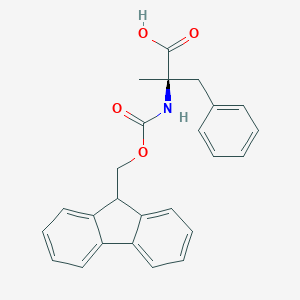

Fmoc-4-Amino-L-phenylalanine is a chemical compound with the molecular formula C24H22N2O4 . It is used in research and development .

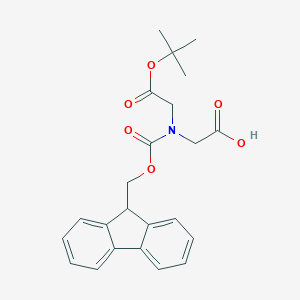

Synthesis Analysis

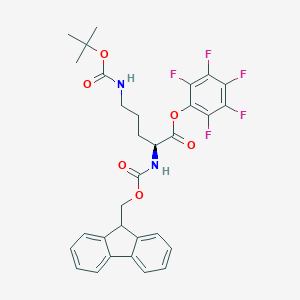

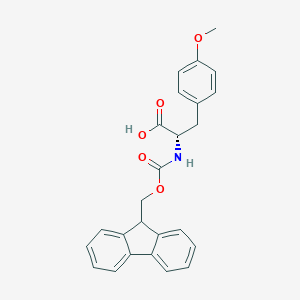

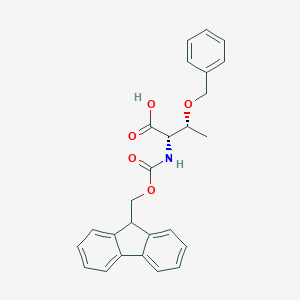

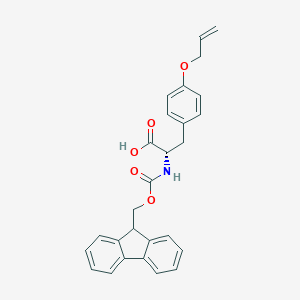

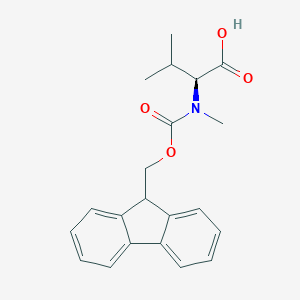

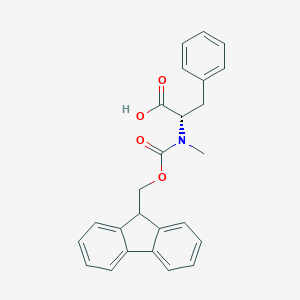

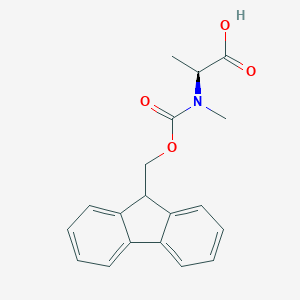

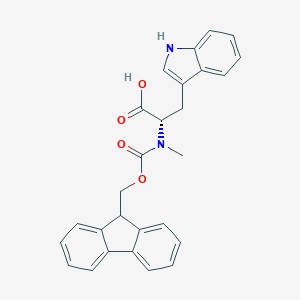

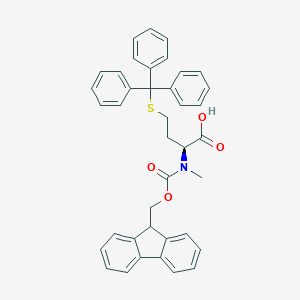

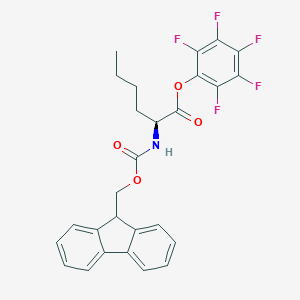

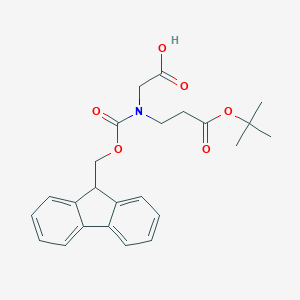

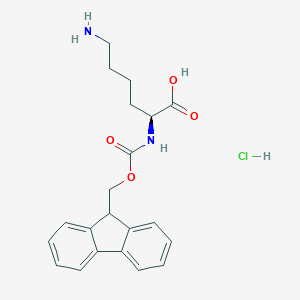

The synthesis of Fmoc-4-Amino-L-phenylalanine involves the hydrogenation and protection of the amine with an Fmoc-NHS ester, followed by the deprotection of the phosphonate . A new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms (Fmoc-Pmp (OR) 2), suitable for solid phase peptide synthesis is also described .Molecular Structure Analysis

The molecular structure of Fmoc-4-Amino-L-phenylalanine is represented by the molecular formula C24H22N2O4 . The structure is determined by various physical and chemical properties, which are influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine .Chemical Reactions Analysis

The chemical reactions involving Fmoc-4-Amino-L-phenylalanine are complex and involve various factors. The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .Physical And Chemical Properties Analysis

Fmoc-4-Amino-L-phenylalanine is a white to off-white powder with a melting point of 150 - 180 °C (Lit.) . The optical rotation is [a]D20 = 11 to 27 ° (Lit.) .Scientific Research Applications

Organic Synthesis and Pharmaceutical Intermediates

Fmoc-4-Amino-L-phenylalanine is utilized as an intermediate in organic synthesis and pharmaceutical production processes. Its role is crucial in the development of various chemical compounds through laboratory research and development processes .

Tissue Engineering

This compound has shown promise as a scaffold for tissue engineering due to its ability to form hydrogels with remarkable mechanical rigidity. It supports cell adhesion, which is essential for creating viable tissue constructs .

Antibacterial Activity

Research has indicated that Fmoc-4-Amino-L-phenylalanine possesses antibacterial activity, which is associated with its surfactant-like properties. This makes it a potential candidate for developing new antibacterial agents .

Hydrogel Formation

The self-assembly and hydrogel formation ability of Fmoc-amino acids, including Fmoc-4-Amino-L-phenylalanine, allow for the creation of various biofunctional hydrogel materials in aqueous media. These materials have potential applications in biomedical fields .

Safety and Hazards

In terms of safety and hazards, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eye should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Fmoc-4-Amino-L-phenylalanine research could involve the exploration of its self-assembly and hydrogel formation ability. It has been found that the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability . This opens up new areas of research relating the concentration dependent increase in specific rotation to the size and shape of aggregates formed by the surfactants .

Mechanism of Action

Target of Action

Fmoc-4-Amino-L-phenylalanine, also known as Fmoc-4-Phe, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity is specific to these bacteria due to their ability to cross the bacterial membrane .

Mode of Action

Fmoc-4-Phe interacts with its targets by crossing the bacterial membrane and exerting its antimicrobial properties . The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When combined with a gram-negative specific antibiotic like aztreonam (azt), fmoc-4-phe displays antibacterial activity against both gram-positive and gram-negative bacteria .

Biochemical Pathways

It is known that the compound’s antibacterial activity is associated with its surfactant-like properties . The collective action of different non-covalent interactions plays a role in making Fmoc-4-Phe form a hydrogel .

Pharmacokinetics

One study provides insights into the compound’s pharmacokinetic and pharmacodynamic properties, indicating that fmoc-4-phe displayed favorable oral bioavailability and in-vivo tolerance .

Result of Action

The primary result of Fmoc-4-Phe’s action is its antibacterial activity against Gram-positive bacteria, including MRSA . It reduces the bacterial load both in vitro and in skin wound infections of mice . The compound’s antibacterial activity is predominantly due to its release from the hydrogel .

Action Environment

The action of Fmoc-4-Phe can be influenced by environmental factors. For instance, the compound’s ability to form a hydrogel is affected by factors such as pH and buffer ions . Furthermore, the compound’s antibacterial activity can be enhanced when combined with other antibiotics, as seen in the case of aztreonam .

properties

IUPAC Name |

(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNSJHHRPSUDO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427200 | |

| Record name | Fmoc-4-Amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-Amino-L-phenylalanine | |

CAS RN |

95753-56-3 | |

| Record name | Fmoc-4-Amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-4-Amino-L-phenylalanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR3QK6R4XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.